4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Overview
Description
4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a benzoxazepinone structure.
Preparation Methods
The synthesis of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine, which can be obtained by the reduction of 4-(trifluoromethyl)benzaldehyde.
Cyclization: The benzylamine is then subjected to cyclization reactions to form the benzoxazepinone ring.
Chemical Reactions Analysis
4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is employed in the development of agrochemicals for pest control and crop protection.
Materials Science: It is utilized in the creation of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can be compared with similar compounds such as:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the benzoxazepinone structure, making it less complex.
4-(Trifluoromethyl)benzyl bromide: Similar in structure but contains a bromide group instead of the benzoxazepinone ring, leading to different reactivity and applications.
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)13-7-5-12(6-8-13)11-21-9-10-23-15-4-2-1-3-14(15)16(21)22/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONVJZDIGOQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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